![molecular formula C17H15BrF3NO4S B2445503 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-45-6](/img/structure/B2445503.png)
3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a small molecule with the chemical formula C17H15BrF3NO4S . It contains a benzene ring substituted with one or more trifluoromethyl groups . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the design and synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been described . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, a trifluoromethyl group, and a propanamide group . The average molecular weight is 436.243 Da, and the monoisotopic mass is 434.975159 Da .科学的研究の応用
Bioactive Organosulfur Phytochemicals
Research on organosulfur phytochemicals, such as those found in Brassica oleracea vegetables, has revealed significant anticarcinogenic properties. Compounds like glucosinolates and S-methyl cysteine sulfoxide in these vegetables exhibit toxicological effects and are linked to potential cancer prevention benefits. For example, certain glucosinolates, such as 4-methyl-sulfinylbutyl (glucoraphanin), 2-phenylethyl (gluconasturtiin), and 3-indolylmethyl (glucobrassicin), have demonstrated anticarcinogenic activity. Moreover, metabolites like Indole-3-carbinol from glucobrassicin have shown inhibitory effects in studies on human breast and ovarian cancers. This suggests that compounds similar to the mentioned 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide might also have similar bioactive properties and potential applications in cancer research and prevention (Stoewsand, 1995).
Mafosfamide: Anticancer Agent
Mafosfamide, an oxazaphosphorine agent and cyclophosphamide analog, undergoes spontaneous degradation to form 4-hydroxy-cyclophosphamide. It has shown positive results in preclinical and clinical trials against various types of cancer cells, making it a significant candidate for anticancer treatment. The substance’s clinical trials and usage in neoplastic meningitis demonstrate its potential as a regional cancer therapy agent. This research suggests that compounds with similar properties to 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide might be promising candidates for developing new anticancer treatments (Mazur et al., 2012).
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds have a long history as synthetic bacteriostatic antibiotics and are known for their therapeutic applications, including treatment of bacterial infections, glaucoma, inflammation, dandruff, and even cancer. The sulfonamide group's incorporation into drugs like diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral HIV protease inhibitors underlines their significance in medicinal chemistry. Given the structural similarities, compounds like 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide may offer similar therapeutic potentials and warrant further research in various medical conditions (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNVTOSQXZXXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

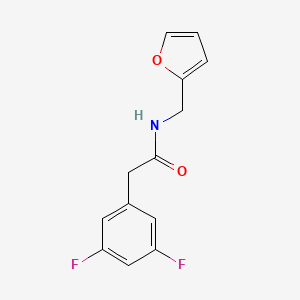

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2445426.png)
![ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate](/img/structure/B2445429.png)
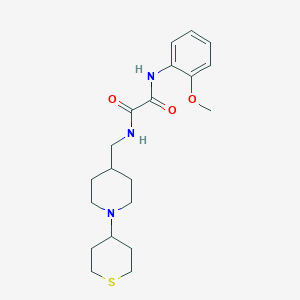

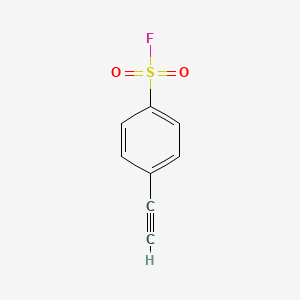


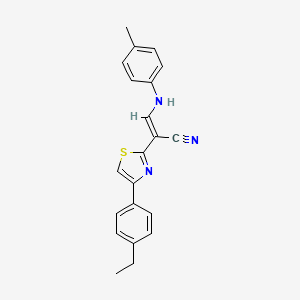
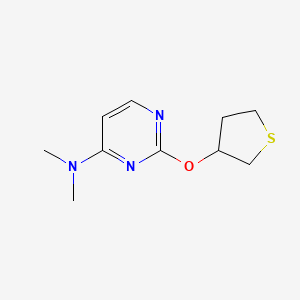
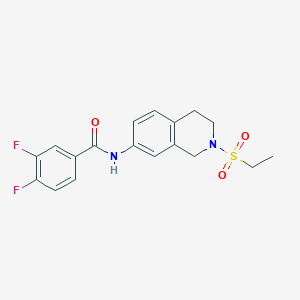
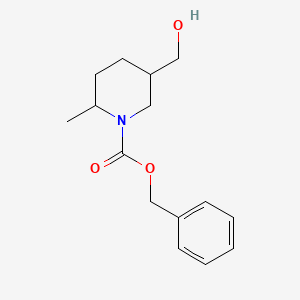
![Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2445443.png)